6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8804381
InChI: InChI=1S/C16H20N4O2/c1-19-7-9-20(10-8-19)16-17-14(11-15(21)18-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
SMILES:
Molecular Formula: C16H20N4O2
Molecular Weight: 300.36 g/mol

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC8804381

Molecular Formula: C16H20N4O2

Molecular Weight: 300.36 g/mol

* For research use only. Not for human or veterinary use.

6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one -

Specification

Molecular Formula C16H20N4O2
Molecular Weight 300.36 g/mol
IUPAC Name 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Standard InChI InChI=1S/C16H20N4O2/c1-19-7-9-20(10-8-19)16-17-14(11-15(21)18-16)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
Standard InChI Key BDTVNLOQSRZPQN-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, reflects its molecular architecture. The pyrimidin-4(3H)-one core is a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions, with a ketone group at position 4. Key substituents include:

  • A 4-methoxyphenyl group at position 6, contributing to lipophilicity and potential π-π stacking interactions with biological targets.

  • A 4-methylpiperazine moiety at position 2, enhancing solubility and enabling hydrogen bonding or ionic interactions .

The methoxy group (-OCH₃) on the phenyl ring modulates electronic effects, while the methyl group on the piperazine influences steric and pharmacokinetic properties.

Synthesis and Structural Modification

General Synthetic Strategies

The synthesis of pyrimidin-4(3H)-one derivatives typically involves cyclization reactions followed by functionalization at specific positions. For analogs of 6-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, a common approach includes:

  • Cyclization of Chalcones with Thiourea: Thiourea reacts with α,β-unsaturated ketones (chalcones) under basic conditions to form pyrimidine-2-thiol intermediates . For example, thiophene-substituted chalcones cyclize with thiourea in the presence of potassium hydroxide to yield 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols .

  • Methylation of Thiol Groups: The thiol (-SH) group at position 2 is replaced with a methylsulfanyl (-SMe) group using methyl iodide, enhancing reactivity for subsequent nucleophilic substitutions .

  • Piperazine Introduction: Refluxing the methylsulfanyl intermediate with 4-methylpiperazine in ethanol replaces the -SMe group with the piperazine moiety .

For the target compound, substituting the thiophene group in these protocols with a 4-methoxyphenyl moiety would yield the desired structure.

Key Reaction Conditions

  • Solvents: Ethanol, dimethylformamide (DMF), or toluene are frequently used, with reflux temperatures (78–100°C) to drive reactions to completion .

  • Catalysts: Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic substitution .

  • Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/ethyl acetate isolates pure products .

Pharmacological Activities of Structural Analogs

Anticancer Activity

Pyrimidine-piperazine hybrids exhibit potent antiproliferative effects. For instance:

  • Compound 4b (a 3,4,5-trimethoxyphenyl thiazole pyrimidine with piperazine) showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at 10 μM .

  • Analog 4h demonstrated a GI of 46.14% against SK-BR-3 breast cancer cells, highlighting the role of piperazine spacers in enhancing activity .

The 4-methoxyphenyl group in the target compound may similarly stabilize interactions with kinase domains or DNA topoisomerases.

Antimicrobial Properties

Pyrimidine-piperazine derivatives bearing thiophene or methoxyphenyl groups display broad-spectrum antimicrobial activity. For example:

  • Compound 4a (4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine) inhibited bacterial growth at 40 μg/mL, comparable to standard antibiotics .

  • The piperazine moiety’s basicity likely disrupts microbial cell membranes or enzymatic functions .

Physicochemical and ADME Properties

Drug-Likeness Predictions

Computational models (e.g., SwissADME) predict favorable properties for the target compound:

PropertyPredicted ValueSignificance
Molecular Weight~370 g/molWithin Lipinski’s rule limit (≤500)
LogP~2.8Moderate lipophilicity
Hydrogen Bond Donors1 (pyrimidinone NH)Compliance with drug-likeness rules
Hydrogen Bond Acceptors6Optimal for membrane permeability

Metabolic Stability

The 4-methoxy group may slow oxidative metabolism by cytochrome P450 enzymes, while the piperazine ring could undergo N-demethylation or glucuronidation .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution: Direct attachment of piperazine to the pyrimidine core (vs. ethyl/propyl spacers) improves potency, as seen in compound 4a (GI = 40.87% against HCT-116 cells) .

  • Methoxy Positioning: Para-substitution on the phenyl ring enhances planar stacking with aromatic residues in target proteins compared to ortho/meta positions .

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